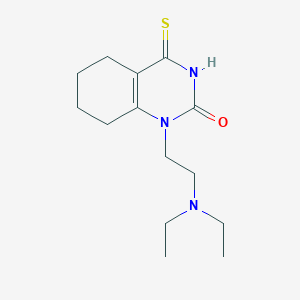
1-(2-(diethylamino)ethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(diethylamino)ethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as DETAQ, and it has been found to possess a range of biological activities that make it a promising candidate for drug development.
科学的研究の応用
Synthesis and Biological Evaluation
A study by Rajasekaran et al. (2013) focused on the synthesis of novel derivatives of 2-thioxoquinazolin-4(3H)-ones, including compounds structurally related to the specified chemical. These compounds were synthesized via the Mannich reaction and were evaluated for their antimicrobial and anticonvulsant activities. The research found that certain derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. Additionally, some compounds showed potent anticonvulsant activity, indicating their potential therapeutic applications in treating convulsions (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Anticancer Potentials
Riadi et al. (2021) described the preparation of a new derivative involving a thioxoquinazolinone structure and its evaluation as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases. This research highlights the compound's potent cytotoxic activity against various human cancer cell lines, suggesting its potential as an effective anti-cancer agent. The study underscores the relevance of such derivatives in developing targeted cancer therapies (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).
Antimicrobial Applications
Another research by Desai, Shihora, and Moradia (2007) synthesized new quinazoline derivatives, exploring their potential as antimicrobial agents. The study tested these compounds against various bacterial and fungal strains, demonstrating their significant antimicrobial properties. This research contributes to the understanding of how thioxoquinazolinone derivatives can be leveraged to combat microbial infections (Desai, Shihora, & Moradia, 2007).
作用機序
Mode of Action
It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . The presence of the diethylaminoethyl group may allow for interactions with acidic residues in proteins or enzymes .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may potentially interfere with pathways involving protein-protein interactions or enzymatic reactions
Pharmacokinetics
The presence of the diethylaminoethyl group may enhance the compound’s solubility and absorption . The compound’s distribution, metabolism, and excretion are currently unknown and require further investigation .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structure, it may potentially alter protein function or disrupt enzymatic activity, leading to downstream effects on cellular processes
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the pH of its environment due to the presence of the diethylaminoethyl group
特性
IUPAC Name |
1-[2-(diethylamino)ethyl]-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-3-16(4-2)9-10-17-12-8-6-5-7-11(12)13(19)15-14(17)18/h3-10H2,1-2H3,(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAZHRHGBCGJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=S)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(diethylamino)ethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

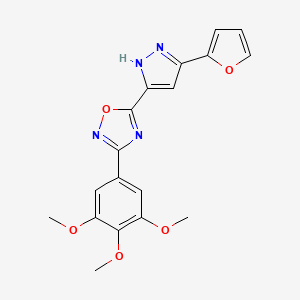
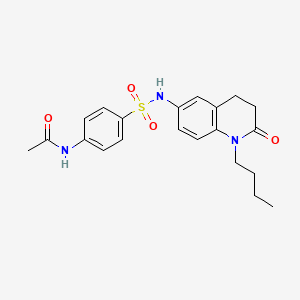
![8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B2919493.png)
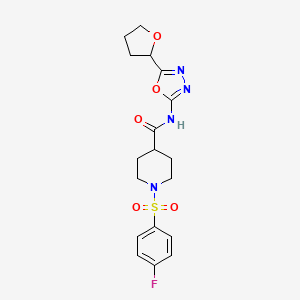
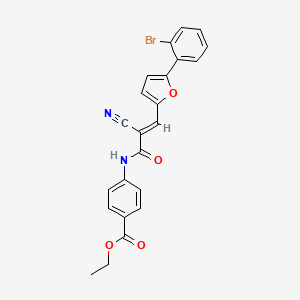
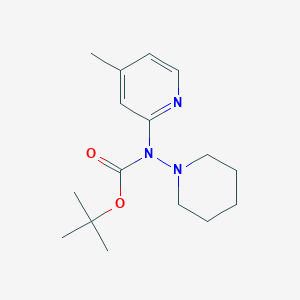

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2919502.png)

![Methyl 2-[(3,4-dimethylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2919505.png)
![3-(4-fluorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2919506.png)
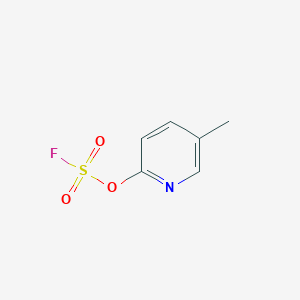
![2-(4-methoxyphenyl)-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2919509.png)
![1-[6-[(2-Chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2919510.png)